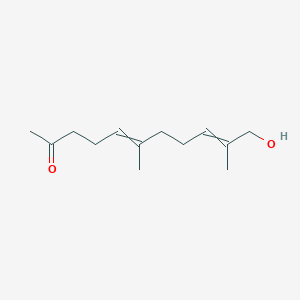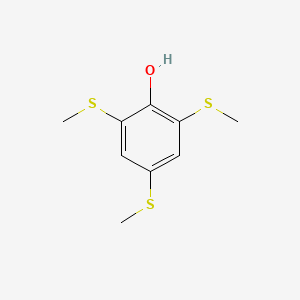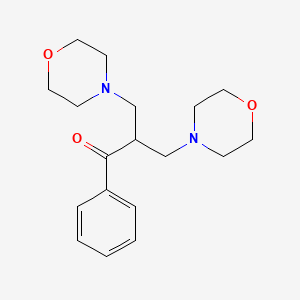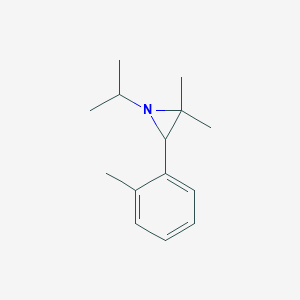![molecular formula C37H38N6O2 B14368620 3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide CAS No. 90831-36-0](/img/structure/B14368620.png)
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide typically involves multiple steps, starting from acridine. The general procedure includes the following steps:
Nitration and Reduction: Acridine is first nitrated to form 9-nitroacridine, which is then reduced to 9-aminoacridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the laboratory procedures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .
Applications De Recherche Scientifique
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-aminoacridine: Known for its antimicrobial properties.
9-methylacridine: Used as a corrosion inhibitor.
9-carboxyacridine: Investigated for its anticancer activity
Uniqueness
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide is unique due to its dual acridine moieties, which enhance its ability to intercalate into DNA and increase its biological activity. This structural feature distinguishes it from other acridine derivatives and contributes to its potential as a therapeutic agent .
Propriétés
Numéro CAS |
90831-36-0 |
|---|---|
Formule moléculaire |
C37H38N6O2 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide |
InChI |
InChI=1S/C37H38N6O2/c44-34(20-24-40-36-26-12-2-6-16-30(26)42-31-17-7-3-13-27(31)36)38-22-10-1-11-23-39-35(45)21-25-41-37-28-14-4-8-18-32(28)43-33-19-9-5-15-29(33)37/h2-9,12-19H,1,10-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43) |
Clé InChI |
KDMTVBALSZGFCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCCCCNC(=O)CCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)


![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)

